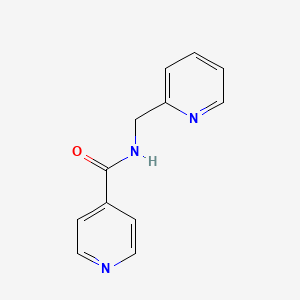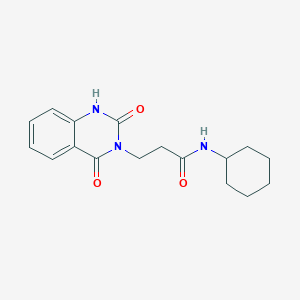![molecular formula C13H16ClF2NO3 B2928183 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide CAS No. 2411201-24-4](/img/structure/B2928183.png)
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide is an organic compound with a complex structure characterized by the presence of a chloroacetamide group and a propoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide typically involves a multi-step process:
Initial Acylation: The starting material, 2-chloroacetamide, undergoes acylation with 2-(difluoromethoxy)-4-propoxybenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Purification: Following the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
For large-scale production, the synthetic process would be optimized to enhance yield and reduce costs. This might include:
Continuous flow synthesis to improve reaction efficiency.
Utilizing automated reactors to maintain precise control over reaction conditions.
Implementing scalable purification methods, such as industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide can participate in various chemical reactions:
Substitution Reactions: Given the presence of the chloro group, it is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation at the phenyl ring or reduction of the acetamide group under specific conditions.
Hydrolysis: In the presence of acidic or basic catalysts, it can hydrolyze to form corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.
Major Products Formed
From substitution: Different substituted derivatives at the chloro position.
From oxidation: Phenolic derivatives.
From reduction: Primary or secondary amine products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological pathways.
Wirkmechanismus
The exact mechanism of action depends on its application. In biological systems:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their function.
Pathways: Could influence cellular pathways by modifying protein activity or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[[2-(trifluoromethoxy)-4-propoxyphenyl]methyl]acetamide: Similar in structure but with trifluoromethoxy instead of difluoromethoxy.
2-Chloro-N-[[2-(methoxy)-4-propoxyphenyl]methyl]acetamide: Where the difluoromethoxy group is replaced with a methoxy group.
Uniqueness
What sets 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide apart is the presence of both difluoromethoxy and propoxy groups on the phenyl ring, providing a unique set of electronic properties that can influence its reactivity and biological activity.
There you have it, a deep dive into the world of this compound. Let's explore where this compound could take us!
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2NO3/c1-2-5-19-10-4-3-9(8-17-12(18)7-14)11(6-10)20-13(15)16/h3-4,6,13H,2,5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGMVADMLPBQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CNC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)



![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928114.png)


![Methyl 2-(1-oxaspiro[2.5]octan-6-yl)acetate](/img/structure/B2928117.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)
